molecular formula C23H25N3O3 B2750435 3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 958605-58-8

3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2750435
CAS No.: 958605-58-8
M. Wt: 391.471
InChI Key: SCYUCGYYDFBHMH-UHFFFAOYSA-N
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Description

3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Approaches

The research on quinazoline-2,4(1H,3H)-diones highlights innovative green chemistry approaches for their synthesis, emphasizing sustainability. Notably, solvent-free conditions utilizing carbon dioxide and a catalytic amount of bases like DBU or cesium carbonate have been developed, achieving high yields of quinazoline derivatives. These methodologies offer an eco-friendly alternative to traditional synthesis methods, reducing hazardous waste and energy consumption (Mizuno et al., 2007; Patil et al., 2008).

Catalytic and Synthetic Applications

Quinazoline derivatives, including those related to 3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione, have been synthesized using various catalytic methods. These include the use of ionic liquids as recyclable catalysts and palladium-catalyzed reactions involving carbon dioxide and isocyanides, demonstrating the versatility and efficiency of these compounds in organic synthesis. Such synthetic strategies offer pathways to complex molecules with potential applications in drug discovery and material science (Patil et al., 2009; Mampuys et al., 2017).

Pharmaceutical and Medicinal Chemistry

The structure-activity relationship studies of quinazoline derivatives have identified their potential as inhibitors of various biological targets. For instance, substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives have been explored for their inhibitory activity against human heart chymase, indicating their therapeutic potential in cardiovascular diseases (Fukami et al., 2000).

Novel Synthetic Pathways and Mechanistic Insights

Research has also focused on elucidating novel synthetic pathways and mechanistic insights into the formation of quinazoline derivatives. These studies offer a deeper understanding of the chemical reactivity and potential applications of these compounds in synthesizing new materials and biologically active molecules (Kvaskoff et al., 2006).

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-3-6-12-26-22(28)19-10-9-17(14-20(19)24-23(26)29)21(27)25-13-11-16-7-4-5-8-18(16)15-25/h4-5,7-10,14H,2-3,6,11-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYUCGYYDFBHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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